LogP Differentiation: Fluorine-Driven Lipophilicity Increase of +0.14 Versus Non-Fluorinated 5-(Bromomethyl)-2-methoxypyridine
The target compound exhibits a computed LogP of 2.1242, compared with 1.9851 for the non-fluorinated comparator 5-(bromomethyl)-2-methoxypyridine (CAS 128632-03-1), representing a ΔLogP of +0.1391 . This increase is directly attributable to the fluoro substituent at C3, which contributes both inductive electron withdrawal and enhanced hydrophobic surface area. In drug discovery programs, a LogP shift of this magnitude can alter predicted membrane permeability, plasma protein binding, and CYP-mediated metabolic clearance, making the fluorinated scaffold the preferred choice for CNS-penetrant or highly lipophilic target binding pockets [1].
| Evidence Dimension | Computed partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.1242 (LeYan computed value); XLogP3 = not independently reported for this specific CAS but structural analogs range 1.8–2.1 |
| Comparator Or Baseline | 5-(Bromomethyl)-2-methoxypyridine (CAS 128632-03-1): LogP = 1.9851 (BOC Sciences); XLogP3 = 1.7 |
| Quantified Difference | ΔLogP = +0.1391 (target vs. non-fluorinated analog) |
| Conditions | Computed LogP values from vendor technical datasheets; no experimental shake-flask LogP data identified in the public domain for either compound |
Why This Matters
For procurement decisions in medicinal chemistry, a +0.14 LogP advantage translates into measurably different ADME predictions and may reduce the need for additional lipophilicity-tuning substituents in the final target molecule.
- [1] Molbase / qiye.molbase.cn. 5-(Bromomethyl)-2-methoxypyridine (CAS 128632-03-1). LogP: 1.9851; PSA: 22.12; MW: 202.049. View Source
